N-{2-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide
Overview
Description
N-{2-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.09397721 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Interaction Studies and Physical Properties
Research has explored the interactions of quinoxaline derivatives with methyl acetate in aqueous solutions, examining effects of temperature and concentration. These studies provide insights into solute-solute, solute-solvent, and solvent-solvent interactions, contributing to our understanding of the physical properties of quinoxaline derivatives and their potential applications in various fields, including material science and solvent system design (Raphael, Bahadur, & Ebenso, 2015).
Corrosion Inhibition
Another application of quinoxaline derivatives is in corrosion inhibition. Studies have shown that these compounds can effectively inhibit the corrosion of mild steel in acidic environments. Their adsorption characteristics and the protective films they form on metal surfaces suggest their potential use in corrosion protection applications (Olasunkanmi, Obot, & Ebenso, 2016).
Antitumor Activity
Quinoxaline derivatives have also been evaluated for their antitumor activities. Research indicates that the structural features of these compounds, particularly the acridine moiety, play a crucial role in determining their biological activity against cancer cells, highlighting their potential in anticancer drug development (Chilin et al., 2009).
Methanotrophic Enrichment for PHA Production
In environmental biotechnology, Methylocystis-dominated methanotrophic enrichments have demonstrated stability and efficiency in producing polyhydroxyalkanoates (PHAs) from methane. This approach utilizes methane as a feedstock for biopolymer production, offering a sustainable method for converting greenhouse gases into valuable bioproducts (Myung et al., 2015).
Properties
IUPAC Name |
N-[2-methyl-5-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-7-8-12(9-14(11)19-25(2,23)24)17(22)20-10-16(21)18-13-5-3-4-6-15(13)20/h3-9,19H,10H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVONGNMDQHKNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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